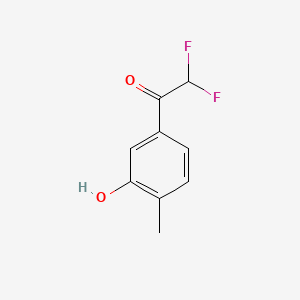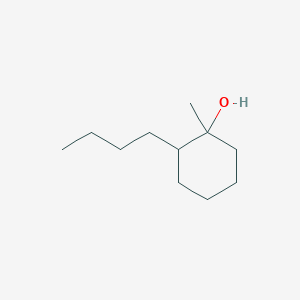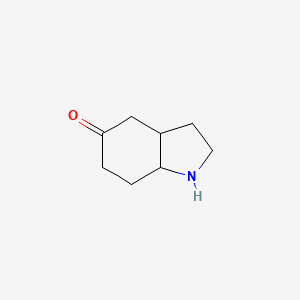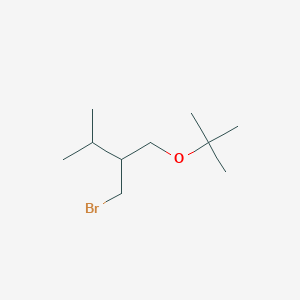
4-(Dimethylamino)-2,5-dimethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-2,5-dimethylbenzaldehyde is an organic compound that features both amine and aldehyde functional groups. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis and analytical chemistry. The compound is characterized by its yellow-white powder appearance and strong odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2,5-dimethylbenzaldehyde typically involves the reaction of 2,5-dimethylbenzaldehyde with dimethylamine. One common method includes the use of a catalytic amount of acetic anhydride and pyridine, followed by heating the mixture to facilitate the reaction. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Dimethylamino)-2,5-dimethylbenzoic acid.
Reduction: 4-(Dimethylamino)-2,5-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Dimethylamino)-2,5-dimethylbenzaldehyde is widely used in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of Schiff bases and other organic compounds.
Biology: The compound is employed in the detection of indoles and hydrazine through colorimetric assays.
Medicine: It is used in the development of diagnostic reagents and potential therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2,5-dimethylbenzaldehyde involves its ability to act as an electrophile due to the presence of the aldehyde group. This allows it to react with nucleophiles such as amines and indoles, forming Schiff bases and other adducts. The dimethylamino group enhances its reactivity by donating electron density to the aromatic ring, making it more susceptible to electrophilic attack.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar structure but lacks the additional methyl groups on the benzene ring.
2,5-Dimethylbenzaldehyde: Lacks the dimethylamino group, making it less reactive in certain reactions.
4-(Dimethylamino)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
4-(Dimethylamino)-2,5-dimethylbenzaldehyde is unique due to the presence of both the dimethylamino and aldehyde functional groups, which confer distinct reactivity and versatility in chemical synthesis and analytical applications. The additional methyl groups on the benzene ring also influence its chemical properties and reactivity.
Properties
CAS No. |
90146-61-5 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-(dimethylamino)-2,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C11H15NO/c1-8-6-11(12(3)4)9(2)5-10(8)7-13/h5-7H,1-4H3 |
InChI Key |
UJCOWBQGWQOQQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


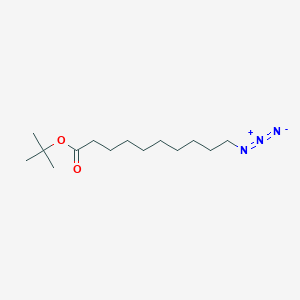
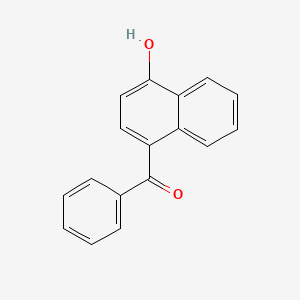

![tert-butylN-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13629900.png)
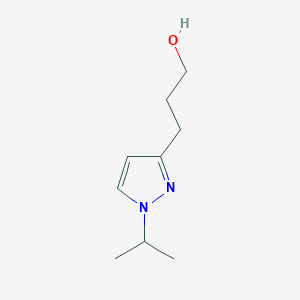


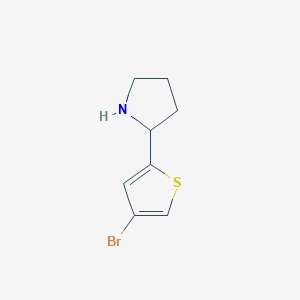
![2-{1-[2-(1,3-oxazol-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13629926.png)

